An In-depth Technical Guide on 3-(1-Benzoylpiperidin-4-yl)propanoic acid
An In-depth Technical Guide on 3-(1-Benzoylpiperidin-4-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 3-(1-Benzoylpiperidin-4-yl)propanoic acid is limited. This guide provides a summary of available information and presents inferred properties and methodologies based on closely related chemical structures. All inferred data should be treated as hypothetical until experimentally verified.
Core Chemical Properties
| Property | Value | Source |
| Molecular Weight | 261.32 g/mol | CymitQuimica[1] |
| Purity | ≥98% | CymitQuimica[1] |
| InChI Key | OCUKEGTXSFDMCN-UHFFFAOYSA-N | CymitQuimica[1] |
For context, the properties of a closely related precursor, 3-(piperidin-4-yl)propanoic acid, are provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | PubChem |
| IUPAC Name | 3-(piperidin-4-yl)propanoic acid | PubChem |
| CAS Number | 1822-32-8 | PubChem |
Postulated Synthesis Protocol
A plausible synthetic route to 3-(1-Benzoylpiperidin-4-yl)propanoic acid involves the N-acylation of 3-(piperidin-4-yl)propanoic acid with benzoyl chloride. This standard reaction, known as the Schotten-Baumann reaction, is widely used for the benzoylation of amines.
Reaction Scheme:
Figure 1: Postulated synthesis of 3-(1-Benzoylpiperidin-4-yl)propanoic acid.
Detailed Methodology:
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Dissolution: 3-(Piperidin-4-yl)propanoic acid is dissolved in a suitable aqueous basic solution, such as 10% sodium hydroxide, to form the corresponding carboxylate and deprotonate the piperidine nitrogen.
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Addition of Benzoyl Chloride: The solution is cooled in an ice bath, and benzoyl chloride, dissolved in an inert organic solvent like dichloromethane, is added dropwise with vigorous stirring. The biphasic mixture is essential for the reaction.
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Reaction: The reaction is allowed to proceed at room temperature for a specified period, typically a few hours, with continuous stirring to ensure thorough mixing of the aqueous and organic phases.
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Workup: After the reaction is complete, the organic layer is separated. The aqueous layer is acidified with a dilute acid (e.g., HCl) to precipitate the product, which may then be extracted with an organic solvent.
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Purification: The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-(1-Benzoylpiperidin-4-yl)propanoic acid.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of 3-(1-Benzoylpiperidin-4-yl)propanoic acid is not available in the public domain. However, the piperidine scaffold is a common motif in a wide range of biologically active molecules. Substituted piperidines are known to interact with various biological targets, and their derivatives have been explored for a multitude of therapeutic applications.
Derivatives of piperidine have been investigated for their potential as:
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5-alpha Reductase Inhibitors: N-substituted piperidine-4-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit steroid-5-alpha-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-dependent conditions.[2]
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Analgesics: Certain 4,4-disubstituted piperidines are structurally related to potent opioid analgesics like fentanyl and have been explored for their analgesic and anesthetic properties.[3]
Given that aroylpropionic acids can exhibit anti-inflammatory properties, it is plausible that 3-(1-Benzoylpiperidin-4-yl)propanoic acid could be investigated for similar activities.[4][5] However, without experimental data, this remains speculative.
The logical workflow for investigating the biological potential of a novel compound like 3-(1-Benzoylpiperidin-4-yl)propanoic acid would typically follow the path outlined below.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
